



Cadrofloxacin solubility and stability

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An In-depth Technical Guide on the Core Solubility and Stability of Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a wide variety of bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability characteristics. This technical guide provides a comprehensive overview of the core solubility and stability properties of ciprofloxacin, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals.

Solubility Profile

Ciprofloxacin is an amphoteric molecule, exhibiting pH-dependent solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability[1]. The hydrochloride salt form generally shows enhanced aqueous solubility compared to the free base[2][3].

Aqueous and Solvent Solubility

The solubility of ciprofloxacin has been determined in various solvents. The following table summarizes the reported solubility data.



Solvent	Form	Temperature	Solubility	Reference
Water	Free Base	25 °C	< 1 mg/mL	[4]
Water	Free Base	20 °C	30,000 mg/L	[3]
Water	Hydrochloride	25 °C	~36 mg/mL	[3]
0.1N Hydrochloric Acid	Free Base	25 °C	25 mg/mL	
0.1N Hydrochloric Acid	Hydrochloride	-	Soluble	[3]
Ethanol	Free Base	25 °C	< 1 mg/mL	
Ethanol	Hydrochloride	-	Practically Insoluble	[3]
Methanol	Hydrochloride (d8)	-	Slightly Soluble	[5]
DMSO	Free Base	25 °C	< 1 mg/mL	
Dichloromethane	Lactate	-	Extraction Solvent	[6]

pH-Dependent Solubility

The solubility of ciprofloxacin is significantly influenced by the pH of the medium. It exhibits a U-shaped pH-solubility profile, with higher solubility in acidic and basic conditions and a minimum solubility in the neutral pH range, near its isoelectric point[7][8][9]. The pKa values for ciprofloxacin are approximately 6.09 and 8.62[10].

рН	Form	Temperature	Solubility (mg/mL)	Reference
3.0 - 8.0	Lactate	30 ± 0.5°C	0.23 to 243.00	[8]
6.84	Free Base	25 °C	0.088 (minimum)	[11]



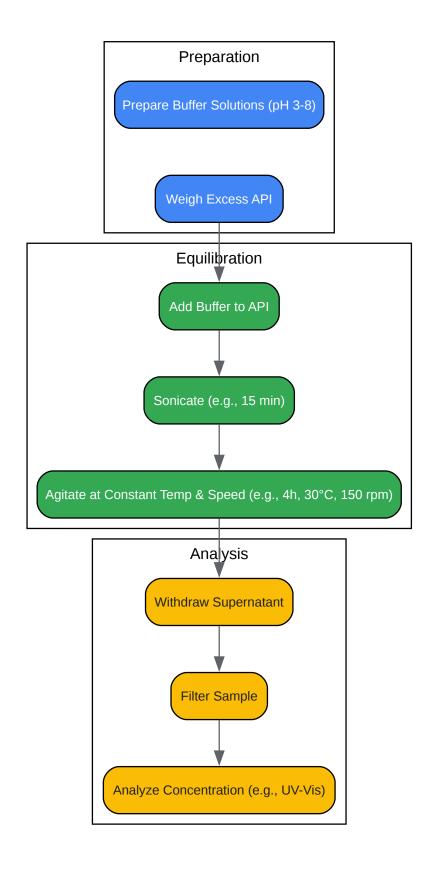
Experimental Protocol: pH-Solubility Profile Determination

A common method for determining the pH-solubility profile involves the following steps[8]:

- Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0 (e.g., 0.02 M buffers) with a constant ionic strength (μ) of 0.2.
- Sample Preparation: Weigh an excess amount of the ciprofloxacin active pharmaceutical ingredient (API) into separate vials for each pH buffer.
- Equilibration: Add a fixed volume of the respective pH buffer to each vial.
- Sonication: Sonicate the samples for a defined period (e.g., 15 minutes) to facilitate initial dispersion.
- Agitation: Agitate the solutions at a constant speed (e.g., 150 rpm) and temperature (e.g., 30 ± 0.5°C) until equilibrium is reached (e.g., four hours).
- Sampling and Analysis: Withdraw aliquots from the supernatant, filter to remove undissolved solids, and determine the concentration of dissolved ciprofloxacin using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance.

Below is a Graphviz diagram illustrating the experimental workflow for determining the pH-solubility profile.





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Caption: Workflow for pH-Solubility Profile Determination.



Stability Profile

The stability of ciprofloxacin is a critical parameter, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts. Stability is affected by various factors including pH, temperature, light, and the presence of oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes the degradation of ciprofloxacin under different stress conditions.

Stress Condition	Parameters	Degradation (%)	Reference
Acidic Hydrolysis	0.1 N HCl, 70°C, 4h	~20%	[12][13]
Alkaline Hydrolysis	0.1 N NaOH, 70°C, 4h	~24%	[12][13]
Oxidation	3% H ₂ O ₂ , 70°C, 4h	~40%	[12][13]
Thermal	60°C, 24h	~10%	[12][13]
Photodegradation (UV)	254 nm, 5 days	~30%	[12][13]

Stability in Pharmaceutical Preparations

The stability of ciprofloxacin has been evaluated in various pharmaceutical preparations and under different storage conditions.



Preparation /Vehicle	Concentrati on	Storage Conditions	Duration	Remaining Drug (%)	Reference
5% Dextrose (D5W) in PVC bags	1 and 2 mg/mL	2-8°C, protected from light	30 days	> 93.9%	[10][14]
5% Dextrose (D5W) in PVC bags	1 and 2 mg/mL	21-24°C, exposed to light	30 days	> 93.9%	[10][14]
5% Dextrose (D5W) in PVC bags	1 and 2 mg/mL	29-31°C, protected from light	30 days	> 93.9%	[10][14]
0.9% NaCl (NS) in PVC bags	1 and 2 mg/mL	2-8°C, protected from light	30 days	> 95.9%	[10][14]
0.9% NaCl (NS) in PVC bags	1 and 2 mg/mL	21-24°C, exposed to light	30 days	> 95.9%	[10][14]
0.9% NaCl (NS) in PVC bags	1 and 2 mg/mL	29-31°C, protected from light	30 days	> 95.9%	[10][14]
Extemporane ous Oral Suspension	50 mg/mL	Room Temp & Refrigerated	56 days	> 99%	[15]
Ear Drops (autoclaved)	0.33%	25°C, amber containers	180 days	> 90%	[16]

Experimental Protocol: Forced Degradation Study

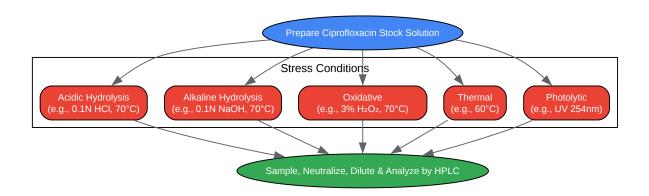
A typical forced degradation study for ciprofloxacin involves the following protocol[12][13]:

• Stock Solution Preparation: Prepare a stock solution of ciprofloxacin HCl (e.g., 1 mg/mL).



- Acidic Degradation: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and reflux at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 4 hours).
- Alkaline Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and reflux at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 4 hours).
- Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 4 hours).
- Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60°C) for a defined period (e.g., 24 hours).
- Photodegradation: Expose a solution of the drug to UV radiation (e.g., at 254 nm) for a specified time (e.g., 5 days).
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute
 with mobile phase, and analyze using a stability-indicating HPLC method to quantify the
 remaining parent drug and detect degradation products.

The following diagram illustrates a general workflow for a forced degradation study.



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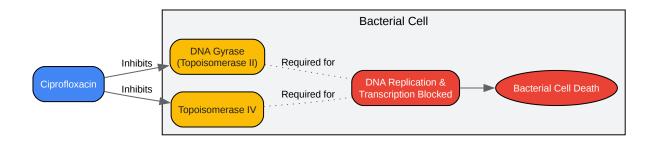
Caption: General Workflow for Forced Degradation Studies.



Mechanism of Action and Degradation Pathway Mechanism of Action

Ciprofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[4]. This inhibition prevents the supercoiling, relaxation, and separation of bacterial DNA, which is crucial for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

The following diagram illustrates the mechanism of action of ciprofloxacin.



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Caption: Mechanism of Action of Ciprofloxacin.

Degradation Pathway

Degradation of ciprofloxacin can occur through various pathways, with the piperazine ring being particularly susceptible to modification. For instance, under Fenton oxidation, the cleavage of the piperazine ring is a key step in the degradation process[17]. Photodegradation can also lead to the formation of several byproducts through modifications of the piperazine moiety and other parts of the molecule.

Conclusion

This technical guide has summarized the core solubility and stability characteristics of ciprofloxacin. The quantitative data presented in tabular format, along with detailed experimental protocols, provides a valuable resource for formulation development, analytical method development, and stability testing. The visual diagrams offer a clear representation of



the mechanism of action and experimental workflows. A thorough understanding of these properties is paramount for the successful development of safe, stable, and effective ciprofloxacin-based pharmaceutical products.

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